Roxadustat

Beschreibung

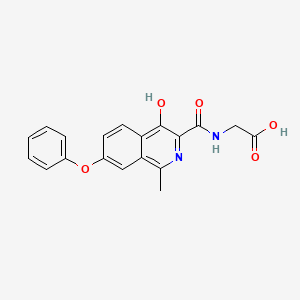

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZBGTLTNGAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230644 | |

| Record name | FG-4592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Roxadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

808118-40-3 | |

| Record name | FG 4592 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxadustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FG-4592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXADUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Function of HIF-Prolyl Hydroxylase Inhibitors in Erythropoiesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The regulation of erythropoiesis, the process of red blood cell production, is intrinsically linked to cellular oxygen-sensing pathways. A cornerstone of this system is the Hypoxia-Inducible Factor (HIF) transcription factor. HIF's stability and activity are primarily controlled by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. In the presence of ample oxygen, PHDs hydroxylate HIF-α subunits, targeting them for rapid proteasomal degradation. HIF-prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of small-molecule drugs that mimic a hypoxic state by inhibiting PHD activity. This action stabilizes HIF-α, leading to the transcriptional activation of genes that orchestrate a coordinated erythropoietic response. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies related to the function of HIF-PHIs in stimulating erythropoiesis.

Core Mechanism of Action: The HIF-PHD Pathway

The cellular response to oxygen availability is governed by the HIF signaling pathway. HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β)[1][2]. The inhibition of PHDs is the central mechanism through which HIF-PHIs exert their therapeutic effect.

Under Normoxic Conditions

In an environment with normal oxygen levels (normoxia), PHD enzymes (primarily PHD2) utilize molecular oxygen, iron (Fe2+), and α-ketoglutarate as co-factors to hydroxylate specific proline residues on HIF-α subunits[3][4]. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex[2][5]. The VHL complex then polyubiquitinates HIF-α, marking it for immediate degradation by the proteasome, thus keeping HIF-α levels low and its transcriptional activity suppressed[2].

Under Hypoxia or with HIF-PHI Administration

During hypoxia (low oxygen) or following the administration of a HIF-PHI, the catalytic activity of PHD enzymes is inhibited[2]. This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation within the cell[5]. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β[2][6]. This active HIF heterodimer then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription[2][7].

Downstream Effects on Erythropoiesis and Iron Metabolism

HIF stabilization orchestrates a multi-faceted response that enhances erythropoiesis not only by increasing erythropoietin (EPO) production but also by optimizing iron availability for hemoglobin synthesis[6][8].

-

EPO Production : HIF, primarily the HIF-2α isoform, is the main transcriptional activator of the EPO gene[3][6]. By inhibiting PHDs, HIF-PHIs stimulate endogenous EPO production in the renal interstitial fibroblasts of the kidney and, to a lesser extent, in hepatocytes of the liver[9][10]. This leads to a more physiological, moderate increase in circulating EPO levels compared to the supraphysiological peaks seen with exogenous erythropoiesis-stimulating agents (ESAs)[9][11].

-

Iron Metabolism : Effective erythropoiesis is dependent on a steady supply of iron. HIF activation improves iron homeostasis through several mechanisms:

-

Hepcidin Reduction : HIF-PHIs reduce levels of hepcidin, the master regulator of iron availability[2][6]. The stimulated erythroid precursors release erythroferrone (ERFE), which suppresses hepcidin production in the liver[5][12]. Lower hepcidin levels increase iron release from stores (enterocytes and macrophages) by preventing the degradation of the iron exporter ferroportin[2][5].

-

Upregulation of Iron Transport : HIF directly upregulates the expression of genes involved in iron absorption and transport, including duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), transferrin, and transferrin receptor 1 (TFRC)[2][3][10].

-

Quantitative Data on Erythropoietic Response

Clinical studies have consistently demonstrated the efficacy of HIF-PHIs in correcting and maintaining hemoglobin levels in patients with anemia of chronic kidney disease (CKD). The tables below summarize key quantitative findings from representative studies.

Table 1: Changes in Hematological Parameters with HIF-PHI vs. ESA Treatment Data from a 6-month retrospective analysis of 105 CKD patients.[12][13]

| Parameter | HIF-PHI Group (Baseline) | HIF-PHI Group (6 Months) | p-value | ESA Group (Baseline) | ESA Group (6 Months) | p-value |

| Hemoglobin (g/dL) | 9.5 ± 1.0 | 10.7 ± 1.1 | < 0.01 | 9.9 ± 1.5 | 10.7 ± 1.2 | < 0.01 |

| Hematocrit (L/L) | 0.298 ± 0.034 | 0.330 ± 0.038 | < 0.05 | 0.306 ± 0.047 | 0.328 ± 0.046 | < 0.01 |

| RBC Count (x10¹²/L) | 3.06 ± 0.38 | 3.41 ± 0.68 (at 3 mo) | < 0.05 | 3.21 ± 0.51 | 3.48 ± 0.48 | < 0.01 |

| RDW (%) | 14.5 ± 1.9 | 13.8 ± 1.4 | < 0.01 | 14.0 ± 1.7 | 14.3 ± 1.8 | < 0.05 |

RBC: Red Blood Cell; RDW: Red Cell Distribution Width; ESA: Erythropoiesis-Stimulating Agent.

Table 2: Effect of HIF-PHIs on Endogenous EPO and Hemoglobin Levels Data from a meta-analysis and a Phase 1 study.

| Study Type | HIF-PHI Agent | Population | Key Finding | Reference |

| Phase 1 Study | FG-2216 | Hemodialysis Patients (with kidneys) | 30.8-fold increase in plasma EPO levels | [14] |

| Phase 1 Study | FG-2216 | Anephric Hemodialysis Patients | 14.5-fold increase in plasma EPO levels | [14] |

| Meta-Analysis | Various | Anemic Heart Failure Patients | Hemoglobin increase at 1 month: +0.70 g/dL | [11] |

| Meta-Analysis | Various | Anemic Heart Failure Patients | Hemoglobin increase at 3 months: +0.76 g/dL | [11] |

Key Experimental Protocols

The study of HIF-PHIs and their effect on erythropoiesis involves a range of specialized assays. Below are detailed methodologies for core experiments.

Protocol: In Vitro PHD Activity Assay (Colorimetric)

This protocol describes a non-radioactive, colorimetric method to measure PHD activity by quantifying the consumption of the co-substrate α-ketoglutarate (α-KG).[15]

Principle: PHD enzymes consume α-KG during the hydroxylation of a HIF-α peptide substrate. The remaining α-KG in the reaction mixture is derivatized using 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored 2,4-dinitrophenylhydrazone product. The intensity of this color, measured spectrophotometrically, is inversely proportional to PHD activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant PHD enzyme (e.g., PHD2), a synthetic HIF-1α peptide substrate, ascorbate, and Fe(II) in a suitable buffer.

-

Initiation: Initiate the enzymatic reaction by adding a known concentration of α-KG. For inhibitor screening, the HIF-PHI compound of interest would be pre-incubated with the enzyme before α-KG addition.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for hydroxylation to occur.

-

Termination & Derivatization: Stop the reaction by adding 2,4-DNPH in an acidic solution (e.g., HCl). This simultaneously quenches the reaction and begins the derivatization of unconsumed α-KG.

-

Color Development: Add a base (e.g., NaOH) to the mixture. This shifts the absorbance spectrum of the resulting 2,4-dinitrophenylhydrazone, producing a stable color.

-

Quantification: Measure the absorbance of the solution using a spectrophotometer or plate reader at the appropriate wavelength (e.g., ~500-540 nm).

-

Analysis: Calculate the amount of α-KG consumed by comparing the sample absorbance to a standard curve of known α-KG concentrations. Enzyme activity is expressed as the rate of α-KG consumption over time.

Protocol: Quantification of Erythroid Differentiation and Maturation

This protocol outlines a general workflow for assessing the erythropoietic effect of HIF-PHIs on hematopoietic stem cells (HSCs) or erythroid progenitor cell lines (e.g., K562) in culture.[16][17]

Principle: Erythroid differentiation is a multi-stage process characterized by changes in cell surface marker expression, hemoglobin accumulation, and eventual enucleation. These stages can be quantified using flow cytometry and microscopy.

Methodology:

-

Cell Culture: Culture CD34+ HSCs or an erythroid cell line in a multi-phase culture system.

-

Phase 1 (Expansion): Culture in media with stem cell factor (SCF), IL-3, and EPO to expand the progenitor pool.

-

Phase 2 (Differentiation): Transition to media with EPO and SCF to drive commitment to the erythroid lineage. Treat cells with the HIF-PHI or vehicle control during this phase.

-

Phase 3 (Maturation): Culture in media with EPO and insulin to promote terminal differentiation and hemoglobinization.

-

-

Flow Cytometry Analysis: At various time points, harvest cells and stain with fluorescently-conjugated antibodies against cell surface markers to track differentiation. Common markers include Glycophorin A (CD235a) for the erythroid lineage and Transferrin Receptor (CD71). Analyze samples using a flow cytometer.

-

Microscopy for Maturation:

-

Prepare cytospins of the cultured cells.

-

Perform May-Grünwald-Giemsa staining.

-

Analyze slides under a light microscope to assess cell morphology and quantify the percentage of enucleated cells (reticulocytes/erythrocytes).

-

-

Hemoglobin Quantification:

-

Lyse a known number of cells to release hemoglobin.

-

Quantify total hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) or by High-Performance Liquid Chromatography (HPLC) to distinguish between fetal and adult hemoglobin isoforms.[17]

-

-

Data Analysis: Compare the rates of differentiation (percentage of CD235a+ cells), enucleation, and hemoglobin content between HIF-PHI-treated and control cultures to determine the pro-erythropoietic effect.

Conclusion

HIF-prolyl hydroxylase inhibitors represent a significant advancement in the treatment of anemia, particularly in the context of chronic kidney disease. By leveraging the body's intrinsic oxygen-sensing pathway, these oral agents stimulate a coordinated and physiological erythropoietic response. Their unique mechanism of action, which involves not only the induction of endogenous erythropoietin but also the comprehensive modulation of iron metabolism, distinguishes them from traditional ESA therapies. The data clearly support their efficacy in raising and maintaining hemoglobin levels. A thorough understanding of the underlying HIF-PHD signaling pathway and the methodologies used to evaluate these compounds is critical for ongoing research and the development of next-generation therapeutics in this class.

References

- 1. ashpublications.org [ashpublications.org]

- 2. karger.com [karger.com]

- 3. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of hypoxia-inducible factor prolyl hydroxylase inhibitors on hemoglobin, B-type natriuretic peptide, and renal function in anemic heart failure patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ex vivo production of red blood cells from human cord blood - PMC [pmc.ncbi.nlm.nih.gov]

Roxadustat's Effect on Endogenous Erythropoietin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat is an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2][3] By reversibly inhibiting these enzymes, this compound stabilizes HIF-α, a key transcription factor that is otherwise degraded under normoxic conditions.[1][4] This stabilization leads to the activation of a coordinated erythropoietic response, primarily through the increased production of endogenous erythropoietin (EPO).[1][5] This guide provides an in-depth technical overview of the core mechanism of this compound, focusing on its effects on endogenous EPO production and associated iron metabolism. It includes a summary of quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen levels, HIF-α subunits are hydroxylated by PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[4] this compound mimics a hypoxic state by inhibiting the activity of HIF-PH enzymes.[6] This prevents the hydroxylation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4] The stable HIF heterodimer then binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[4] A primary target gene is EPO, which is predominantly produced in the kidneys and liver.[1][7] The resulting increase in endogenous EPO stimulates erythropoiesis in the bone marrow.[8]

Signaling Pathway

Quantitative Data on Endogenous EPO and Iron Metabolism

Clinical trials have demonstrated this compound's efficacy in increasing hemoglobin levels and modulating iron metabolism markers. The following tables summarize key quantitative data from various studies.

Table 1: Change in Hematological and Iron Parameters with this compound vs. Comparators

| Parameter | Patient Population | This compound Change from Baseline | Comparator Change from Baseline | Comparator | Timepoint | Source |

| Hemoglobin (g/dL) | DD-CKD | +0.77 | +0.68 | Epoetin alfa | Weeks 28-52 | [9] |

| DD-CKD | +0.39 | -0.09 | Epoetin alfa | Weeks 28-52 | [10] | |

| NDD-CKD | +1.9 | -0.4 | Placebo | 9 Weeks | [11] | |

| PD-CKD | +3.46 | +2.28 | rhuEPO | 40 Weeks | [12] | |

| Hepcidin (ng/mL) | DD-CKD | -95.53 | -66.66 | Epoetin alfa | 52 Weeks | [10] |

| NDD-CKD | -56.14 | -15.10 | Placebo | 9 Weeks | [13] | |

| PD-CKD | -20.09 (difference) | - | ESAs | 24 Weeks | [14] | |

| Serum Iron (µmol/L) | DD-CKD | +1.85 (MD) | - | ESAs | - | [15] |

| NDD-CKD | Clinically Stable | Decreased | Epoetin alfa | 26 Weeks | [11] | |

| Total Iron-Binding Capacity (TIBC) (µg/dL) | DD-CKD | +35.73 (MD) | - | ESAs | - | [15] |

| PD-CKD | +11.17 | +3.00 | rhuEPO | 40 Weeks | [12] | |

| Transferrin Saturation (TSAT) (%) | DD-CKD | +1.19 (MD) | - | ESAs | - | [15] |

| DD-CKD | -7.96 | -9.78 | Epoetin alfa | 52 Weeks | [10] | |

| Ferritin (µg/L) | DD-CKD | -17.16 (MD) | - | ESAs | - | [15] |

| PD-CKD | Significant Decrease | Decrease at 12 weeks | rhuEPO | 40 Weeks | [12] |

DD-CKD: Dialysis-Dependent Chronic Kidney Disease; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; PD-CKD: Peritoneal Dialysis-Dependent Chronic Kidney Disease; MD: Mean Difference; rhuEPO: recombinant human Erythropoietin; ESAs: Erythropoiesis-Stimulating Agents.

Table 2: Dose-Dependent Effects of this compound

| Dose | Effect on Hemoglobin | Time to Response | Source |

| 1.5 - 2.0 mg/kg (Thrice Weekly) | 79% responder rate (ΔHb ≥ -0.5 g/dL) | 6 weeks | [2] |

| 0.7, 1.0, 1.5, 2.0 mg/kg | Dose-dependent increase | 4 weeks | [4] |

| 50-70 mg (Thrice Weekly) | Dose-dependent increase | 12 weeks | [16] |

Time Course of Plasma Erythropoietin

Significant transient increases in endogenous erythropoietin levels are observed within the first 8 hours after this compound administration.[13] The primary effect on EPO is observed within a few hours and can be modeled using a sigmoidal Hill equation.[8] The peak plasma EPO concentration is generally reached within hours of oral administration.

Experimental Protocols

This section outlines representative methodologies for key experiments cited in the literature on this compound.

In Vivo Assessment of this compound's Effect on Erythropoiesis in Animal Models

-

Objective: To determine the in vivo efficacy of this compound in stimulating erythropoiesis.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are administered this compound orally at various doses (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control.[17]

-

Blood samples are collected at specified time points post-administration.

-

Plasma EPO concentrations are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Epo mRNA expression in kidney and liver tissues is quantified using quantitative real-time PCR (qRT-PCR).[1]

-

Epo protein levels in tissues can be determined by Western blotting, potentially coupled with deglycosylation to enhance sensitivity.[7]

-

-

Key Parameters Measured: Plasma EPO concentration, tissue Epo mRNA and protein levels.

Cellular Assay for HIF-1α Stabilization

-

Objective: To demonstrate this compound's ability to stabilize HIF-1α in vitro.

-

Cell Line: Human cell lines such as PC12 or osteoblasts.[18][19]

-

Procedure:

-

Cells are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10 µM) for a specified duration (e.g., 24 hours).[20]

-

Whole-cell lysates are prepared.

-

HIF-1α protein levels are determined by Western blotting using a specific anti-HIF-1α antibody.[19]

-

Nuclear translocation of HIF-1α can be visualized using immunofluorescence microscopy.[18]

-

-

Key Parameters Measured: HIF-1α protein expression levels and subcellular localization.

Clinical Trial Protocol for Anemia in Chronic Kidney Disease

-

Objective: To evaluate the efficacy and safety of this compound for the treatment of anemia in patients with CKD.

-

Study Design: Phase 3, randomized, open-label, active-controlled study.[6][9]

-

Patient Population: Adult patients with anemia associated with CKD, both non-dialysis-dependent (NDD) and dialysis-dependent (DD).[6][9]

-

Intervention:

-

Patients are randomized to receive either oral this compound three times weekly or a comparator (e.g., epoetin alfa, darbepoetin alfa, or placebo).[6][9][21]

-

The initial dose of this compound is often based on body weight or prior ESA dose, and is titrated to achieve and maintain a target hemoglobin level (e.g., 10.0–12.0 g/dL).[6]

-

-

Primary Efficacy Endpoints:

-

Secondary Endpoints:

-

Laboratory Measurements: Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and iron-related parameters using standard automated analyzers.

Mandatory Visualizations

Experimental Workflow for In Vivo Assessment

Logical Relationship of this compound's Effects

Conclusion

This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease. Its unique mechanism of action, centered on the stabilization of HIF-α, leads to a coordinated physiological response that not only increases endogenous erythropoietin production but also improves iron availability for erythropoiesis. The data presented in this guide highlight its efficacy in raising and maintaining hemoglobin levels, with a distinct impact on iron metabolism compared to traditional erythropoiesis-stimulating agents. Further research into the long-term safety and broader applications of this compound will continue to refine its role in clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (FG-4592) Versus Epoetin Alfa for Anemia in Patients Receiving Maintenance Hemodialysis: A Phase 2, Randomized, 6- to 19-Week, Open-Label, Active-Comparator, Dose-Ranging, Safety and Exploratory Efficacy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of Renal Anemia with this compound: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound on anemia and residual renal function in patients new to peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.viamedica.pl [journals.viamedica.pl]

- 14. Effect of this compound on iron metabolism in patients with peritoneal dialysis: a real-world 24-week study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The efficacy and safety of this compound for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Short-term effect of low-dose this compound combined with erythropoiesis-stimulating agent treatment for erythropoietin-resistant anemia in patients undergoing maintenance hemodialysis [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Hypoxia-inducible factor upregulation by this compound attenuates drug reward by altering brain iron homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Cellular Pathways Modulated by Roxadustat Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] By mimicking a hypoxic state, this compound stabilizes HIF-α, a master regulator of oxygen homeostasis, leading to the transcriptional activation of a broad array of genes.[2] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its therapeutic applications in anemia associated with chronic kidney disease (CKD) and its pleiotropic effects on various physiological processes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the modulated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Core Mechanism of Action: HIF-1α Pathway Stabilization

Under normoxic conditions, the α-subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1] this compound, as a 2-oxoglutarate analog, competitively inhibits PHD enzymes, preventing HIF-α hydroxylation.[3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[1][4]

Signaling Pathway Diagrams

The following diagrams illustrate the HIF-1α signaling pathway under both normoxic and hypoxic/Roxadustat-treated conditions.

Modulation of Erythropoiesis and Iron Metabolism

A primary and well-characterized effect of this compound is the stimulation of erythropoiesis.[5] This is achieved through a coordinated regulation of genes involved in red blood cell production and iron metabolism.

Upregulation of Erythropoietin (EPO)

This compound treatment leads to a significant increase in the expression of the EPO gene, primarily in the kidneys and liver.[6] This results in elevated circulating levels of endogenous erythropoietin, which in turn stimulates erythroid progenitor cells in the bone marrow to proliferate and differentiate into mature red blood cells.[6]

Regulation of Iron Homeostasis

Effective erythropoiesis is dependent on an adequate supply of iron. This compound modulates several key proteins involved in iron absorption, transport, and utilization.[2] It has been shown to decrease the expression of hepcidin, a key negative regulator of iron availability.[6] By downregulating hepcidin, this compound promotes the expression of ferroportin, facilitating iron release from enterocytes and macrophages into the circulation.[2] Furthermore, this compound upregulates the expression of divalent metal transporter 1 (DMT1) and duodenal cytochrome B (DcytB), which enhance intestinal iron absorption.[7]

Quantitative Data on Erythropoiesis and Iron Metabolism

| Parameter | Organism/Cell Line | This compound Concentration/Dose | Treatment Duration | Observed Change | Reference |

| EPO mRNA | Rat Kidney | 5 mg/kg | Not Specified | ~1143-fold increase | [7] |

| EPO mRNA | Rat Liver | 5 mg/kg | Not Specified | ~236-fold increase | [7] |

| Hemoglobin | Non-Dialysis CKD Patients | Varies | 28-52 weeks | Mean change of +1.9 g/dL (vs. +0.2 g/dL for placebo) | [8] |

| Hepcidin | Non-Dialysis CKD Patients | Varies | Not Specified | Significantly reduced | [9] |

| Serum Ferritin | Non-Dialysis CKD Patients | Varies | 4 weeks | Decreased from 127.7 to 67.0 ng/mL | [10] |

| Serum Iron | Dialysis CKD Patients | Varies | Not Specified | Significantly higher than control | [9] |

| Total Iron-Binding Capacity (TIBC) | Dialysis-Dependent CKD Patients | Varies | Not Specified | Increased | [11] |

| DMT1 mRNA | Rat Duodenum | Not Specified | Not Specified | Increased expression | [12] |

| DcytB mRNA | Rat Duodenum | Not Specified | Not Specified | Increased expression | [12] |

Angiogenesis and Vasculogenesis

HIF-1α is a potent stimulator of angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF).[3] this compound treatment has been shown to promote angiogenesis in various preclinical models.

VEGF Signaling Pathway

This compound-induced stabilization of HIF-1α leads to increased transcription of the VEGF gene.[13] Secreted VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[14]

Quantitative Data on Angiogenesis

| Parameter | Organism/Cell Line | This compound Concentration/Dose | Treatment Duration | Observed Change | Reference |

| VEGF Protein | Rat Skin Flap | High Dose | 7 days | ~4.5-fold increase in expression | [15] |

| VEGF mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Upregulated | [10] |

Experimental Workflow for In Vitro Angiogenesis Assay

Modulation of Glucose Metabolism

Emerging evidence suggests that this compound can influence glucose metabolism. HIF-1α is known to regulate the expression of genes involved in glycolysis and glucose transport.[16]

Glycolytic Pathway

This compound has been shown to enhance the expression of glucose transporters, such as GLUT1, and key glycolytic enzymes.[16] This can lead to increased glucose uptake and a shift towards anaerobic glycolysis.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various preclinical models. The stabilization of HIF-1α can modulate inflammatory signaling pathways.[13]

NF-κB Pathway

Some studies suggest that HIF-1α can exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation.[17] this compound treatment has been associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

Experimental Protocols

Western Blotting for HIF-1α

Objective: To detect the protein levels of HIF-1α in cell lysates following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against HIF-1α.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Lyse the cells on ice with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes

Objective: To quantify the mRNA expression levels of HIF-1α target genes (e.g., EPO, VEGF) following this compound treatment.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR instrument.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin).

Procedure:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin

Objective: To measure the concentration of hepcidin in serum or plasma samples.

Materials:

-

Commercial Hepcidin ELISA kit.

-

Microplate reader.

Procedure:

-

Collect blood samples and prepare serum or plasma.

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow hepcidin to bind.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the hepcidin concentration in the samples by comparing their absorbance to the standard curve.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the pro-angiogenic effect of this compound on endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs).

-

Basement membrane extract (e.g., Matrigel).

-

Cell culture plates (e.g., 96-well plate).

-

Microscope.

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a culture plate.

-

Allow the matrix to solidify at 37°C.

-

Seed endothelial cells onto the matrix-coated wells.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plate for 4-12 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Conclusion

This compound represents a novel therapeutic approach for the management of anemia in CKD by activating the HIF signaling pathway. Its mechanism of action extends beyond stimulating erythropoiesis to include the intricate regulation of iron metabolism, angiogenesis, and inflammatory processes. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the multifaceted effects of this compound and explore its therapeutic potential in a wider range of clinical applications. Further research is warranted to fully characterize the long-term consequences of systemic HIF activation and to identify potential off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promocell.com [promocell.com]

- 4. ibidi.com [ibidi.com]

- 5. Efficacy and Cardiovascular Safety of this compound for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Cardiovascular Safety of this compound for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]

- 11. The efficacy of this compound for the treatment of anemia in dialysis dependent chronic kidney disease patients: an updated systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Choice to Correct Inflammation-Induced Anemia in CKD: Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound: Not just for anemia [frontiersin.org]

- 14. This compound Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound alleviates the inflammatory status in patients receiving maintenance hemodialysis with erythropoiesis-stimulating agent resistance by increasing the short-chain fatty acids producing gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vivo Pharmacodynamics of Roxadustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By reversibly inhibiting PHDs, this compound stabilizes HIF-α subunits, leading to the activation of a coordinated erythropoietic response that mimics the body's natural reaction to hypoxia.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action: The HIF Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1][5] this compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[1][3] In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[1][5] This transcriptional activation results in the increased production of erythropoietin (EPO), enhanced iron absorption and mobilization, and ultimately, an increase in hemoglobin and red blood cell production.[2][6]

Quantitative Pharmacodynamic Effects

The administration of this compound leads to dose-dependent changes in several key biomarkers of erythropoiesis and iron metabolism.

Effects on Hemoglobin and Erythropoietin

Clinical and preclinical studies have consistently demonstrated that this compound effectively increases and maintains hemoglobin (Hb) levels. This is preceded by a rapid and transient increase in endogenous EPO levels.

Table 1: Effect of this compound on Hemoglobin and Erythropoietin Levels

| Study Population | Dosing Regimen | Baseline Hb (g/dL) | Change in Hb (g/dL) | Baseline EPO (mIU/mL) | Peak EPO (mIU/mL) | Citation(s) |

| Non-dialysis CKD patients | 70 or 100 mg TIW | 8.9 ± 0.8 | +1.9 ± 1.2 (at weeks 7-9) | - | - | [7] |

| Non-dialysis CKD patients | This compound vs. Placebo | 9.8 ± 1.0 | +1.4 at 4 weeks | - | - | [8] |

| Dialysis-dependent CKD patients | This compound vs. Epoetin alfa | 10.3 | +0.39 (weeks 28-52) | - | - | [9] |

| Healthy Rats | 6.25 to 50 mg/kg TIW for 29 days | - | Dose-dependent increase | - | Dose-dependent increase | [10] |

| Healthy Cynomolgus Monkeys | Intermittent dosing | - | Dose-dependent increase | - | Dose-dependent increase | [10][11] |

| Rats | 50 mg/kg | - | - | 1.2 ± 0.1 | 1072 ± 333 | [12] |

TIW: Three times a week

Effects on Iron Metabolism

This compound improves iron homeostasis by downregulating hepcidin, a key negative regulator of iron absorption and mobilization.[2] This leads to increased serum iron and transferrin saturation, and a decrease in serum ferritin, reflecting improved iron utilization for erythropoiesis.[13]

Table 2: Effect of this compound on Iron Metabolism Parameters

| Study Population | Dosing Regimen | Change in Serum Hepcidin | Change in Serum Ferritin | Change in Serum Iron | Change in TSAT | Citation(s) |

| Non-dialysis CKD patients | This compound vs. Placebo | Decreased | Decreased | Increased | Increased | [7][14] |

| Peritoneal dialysis patients | Switched from ESA | Decreased | -33.6% | Increased | -3.5% | [13] |

| Rat model of inflammation (PG-PS) | - | Decreased hepatic expression | - | - | - | [10][11] |

TSAT: Transferrin Saturation; ESA: Erythropoiesis-Stimulating Agent; PG-PS: Peptidoglycan-polysaccharide.

Experimental Protocols

A variety of in vivo and in vitro models have been utilized to investigate the pharmacodynamics of this compound.

In Vivo Models

-

5/6 Nephrectomy Rat Model of Chronic Kidney Disease (CKD): This surgical model is widely used to induce progressive renal insufficiency.

-

Procedure: A two-step surgical procedure is typically performed on male Sprague-Dawley rats. In the first step, two of the three branches of the left renal artery are ligated, or the upper and lower thirds of the kidney are resected. One to two weeks later, a total right nephrectomy is performed, resulting in a 5/6 reduction in renal mass.

-

This compound Administration: this compound is typically administered via oral gavage at doses ranging from 5 to 30 mg/kg, three times a week, for several weeks.

-

Endpoints: Blood urea nitrogen (BUN), serum creatinine, hemoglobin, hematocrit, and iron parameters are measured at regular intervals. Kidney tissue can be collected for histological analysis and gene expression studies.

-

-

Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation Model: This model mimics the anemia associated with chronic inflammation.

-

Procedure: A single intraperitoneal injection of PG-PS from Group A Streptococcus is administered to Lewis rats. This induces a chronic, relapsing arthritis and associated anemia.

-

This compound Administration: Oral administration of this compound (e.g., 10 mg/kg daily) is initiated after the onset of anemia.[10]

-

Endpoints: Hematocrit, hemoglobin, serum iron, and inflammatory markers are monitored. Hepatic hepcidin expression can be measured by qPCR.

-

In Vitro Assays

-

HIF-1α Stabilization in Cell Lines: Human hepatoma (HepG2) or rat renal tubular epithelial (NRK-52E) cells are commonly used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM for HepG2, DMEM/F12 for NRK-52E) supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (typically in the µM range) for different time points (e.g., 4, 8, 24 hours).

-

Analysis:

-

Western Blot for HIF-1α: Nuclear extracts are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific primary antibody against HIF-1α.

-

qPCR for Target Gene Expression: Total RNA is extracted, reverse-transcribed to cDNA, and the expression of HIF target genes (e.g., EPO, VEGF) is quantified by real-time PCR.

-

-

-

EPO Production Assay:

-

Cell Culture and Treatment: HepG2 cells are treated with this compound as described above.

-

ELISA for EPO: The cell culture supernatant is collected, and the concentration of secreted EPO is measured using a commercially available ELISA kit.

-

Signaling Pathways and Logical Relationships

The pharmacodynamic effects of this compound extend beyond erythropoiesis, influencing various other signaling pathways.

Conclusion

This compound represents a novel therapeutic approach for the management of anemia, primarily in the context of chronic kidney disease. Its unique mechanism of action, centered on the stabilization of HIF, leads to a coordinated and physiological erythropoietic response. The in vivo pharmacodynamics are characterized by a rapid increase in endogenous erythropoietin, improved iron bioavailability through hepcidin suppression, and a sustained increase in hemoglobin levels. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound's multifaceted pharmacological profile. As research continues, a deeper understanding of its pleiotropic effects will further elucidate its therapeutic potential and broader implications in various disease states.

References

- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine | MDPI [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Effects of this compound on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Effects of this compound on the Anemia and Iron Metabolism of Patients Undergoing Peritoneal Dialysis [frontiersin.org]

- 14. Treatment of Renal Anemia with this compound: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Activities of Roxadustat in Preclinical Settings: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By stabilizing HIF-α, this compound mimics the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron metabolism. However, the systemic stabilization of HIF, a master regulator of oxygen homeostasis, inevitably leads to a wide range of physiological effects beyond erythropoiesis. This technical guide delves into the preclinical evidence of this compound's off-target effects, providing a comprehensive overview of its impact on fibrosis, angiogenesis, inflammation, and lipid metabolism. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for the scientific community.

Introduction

This compound's mechanism of action, the inhibition of prolyl hydroxylase domain enzymes (PHDs), prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α).[1][2] This leads to the accumulation of HIF-α and its translocation to the nucleus, where it dimerizes with HIF-β and initiates the transcription of a broad array of genes. While the intended therapeutic effect is the upregulation of erythropoietin, this mode of action inherently influences numerous other cellular processes. Understanding these off-target effects is crucial for a complete safety and efficacy profile of this compound and for exploring its potential therapeutic applications in other disease contexts. This guide summarizes key preclinical findings, focusing on the molecular mechanisms and experimental evidence of this compound's activities beyond anemia correction.

Off-Target Effects on Fibrosis

Preclinical studies have consistently demonstrated that this compound can modulate fibrotic processes in various organs, including the lungs, kidneys, and peritoneum. The primary mechanism appears to be the interference with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a central mediator of fibrosis.

Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound administration was shown to ameliorate lung fibrosis.[1][3] This was evidenced by a reduction in the pathology score and decreased collagen deposition in the lung tissue.[1][3] In vitro studies using L929 mouse fibroblasts stimulated with cobalt chloride (a hypoxia mimetic) also showed that this compound inhibited cell proliferation and the production of key fibrotic markers.[1]

Renal Fibrosis

The effect of this compound on renal fibrosis is complex and appears to be dose- and time-dependent.[4] Some studies suggest a protective role, with this compound attenuating renal fibrosis in models of unilateral renal ischemia-reperfusion injury and folic acid-induced acute kidney injury.[4] The proposed mechanism involves the inhibition of the TGF-β1/Smad3 pathway in renal tubular epithelial cells.[2][5] However, other studies have indicated that high doses of this compound might initially promote the expression of pro-fibrotic genes.[4] Another identified mechanism for the amelioration of tubulointerstitial fibrosis is the this compound-mediated promotion of intact fibroblast growth factor 23 (iFGF23) cleavage through the transcriptional activation of the Furin enzyme, which in turn inhibits the iFGF23-WNT5A signaling pathway.[6]

Peritoneal Fibrosis

In a mouse model of peritoneal dialysis-related peritoneal fibrosis, this compound was found to alleviate peritoneal thickening and reduce inflammation.[7] It also inhibited the epithelial-mesenchymal transition (EMT), a key process in fibrosis, in TGF-β1-induced mesothelial cells.[7]

Quantitative Data on Anti-Fibrotic Effects

| Model System | Key Fibrotic Markers | This compound Treatment | Quantitative Effect | Reference(s) |

| Bleomycin-induced pulmonary fibrosis (mice) | Collagen I, Collagen III, α-SMA, CTGF, p-Smad3 | Intraperitoneal injection | Significant reduction in expression compared to the bleomycin group. | [1][3] |

| CoCl₂-stimulated L929 mouse fibroblasts | Cell Proliferation, Collagen I, Collagen III, α-SMA | In vitro treatment | Inhibition of proliferation and reduced production of fibrotic markers. | [1] |

| Hypoxia-induced NRK-52E rat renal tubular epithelial cells | α-SMA, Collagen I, CTGF, p-Smad3 | 3 µM in vitro | Significant inhibition of hypoxia-induced increased expression. | [2][5] |

| Peritoneal dialysis-induced peritoneal fibrosis (mice) | Fibronectin, Collagen I, α-SMA, E-cadherin | Intraperitoneal injection | Decreased expression of fibrotic markers and increased expression of the epithelial marker. | [7] |

| Folic acid-induced acute kidney injury (mice) | Fibronectin | 10 mg/kg intraperitoneal injection | Significant reduction in expression. | [8] |

Signaling Pathway: this compound in Fibrosis

Caption: this compound inhibits the TGF-β1/p-Smad3 signaling pathway to reduce fibrosis.

Off-Target Effects on Angiogenesis

This compound's ability to stabilize HIF-1α directly impacts angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

Promotion of Angiogenesis

In preclinical models of diabetes, this compound has been shown to accelerate cutaneous wound healing by promoting angiogenesis.[9] This effect is attributed to the activation of the HIF-1α/VEGF/VEGFR2 signaling pathway.[9] Studies in neonatal mice with hyperoxia-induced lung injury also demonstrated that this compound promoted alveolar normalization and angiogenesis by upregulating HIF-1α, VEGF, and endothelial nitric oxide synthase (eNOS).[4]

Context-Dependent Effects on Angiogenesis

The pro-angiogenic effects of this compound are context-dependent. While beneficial in wound healing and tissue repair, the potential for promoting pathological angiogenesis is a concern. However, in a mouse model of oxygen-induced retinopathy, this compound was found to prevent pathological retinal angiogenesis.[10] The study suggested that this compound primarily upregulates HIF-1α in retinal tissue, with only a modest increase in HIF-2α, a key mediator of pathological angiogenesis in the retina.[10]

Quantitative Data on Pro-Angiogenic Effects

| Model System | Key Angiogenic Markers | This compound Treatment | Quantitative Effect | Reference(s) |

| Streptozotocin-induced diabetic rats (wound healing) | VEGF, VEGFR2 | Topical application | Upregulation of HIF-1α/VEGF/VEGFR2 signaling and accelerated wound healing. | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenic activity | In vitro treatment | Promoted angiogenic activity. | [9] |

| Hyperoxia-induced lung injury (newborn mice) | HIF-1α, VEGF, eNOS | Intraperitoneal injection | Upregulated expression, promoting alveolar normalization and angiogenesis. | [4] |

| Oxygen-induced retinopathy (mice) | Retinal neovascularization | Intraperitoneal injection | Prevention of oxygen-induced retinopathy without promoting pathological angiogenesis. | [10] |

Signaling Pathway: this compound in Angiogenesis

References

- 1. This compound attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects rat renal tubular epithelial cells from hypoxia-induced injury through the TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the therapeutic effects and mechanisms of this compound on peritoneal fibrosis Based on the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

The Physiological Response to HIF Stabilization by Roxadustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxadustat (FG-4592) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By reversibly inhibiting PHDs, this compound mimics the body's response to hypoxia, leading to the stabilization and accumulation of HIF-α subunits.[1] This activation of the HIF pathway orchestrates a coordinated physiological response that extends beyond erythropoiesis, impacting iron metabolism and other systemic processes. This technical guide provides an in-depth overview of the core physiological responses to HIF stabilization by this compound, presenting quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: HIF-α Stabilization

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] this compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[3][5] This transcriptional activation leads to a cascade of physiological effects.

Signaling Pathway of this compound-Mediated HIF Stabilization

Erythropoietic Response

The most well-characterized physiological response to this compound is the stimulation of erythropoiesis. This is primarily achieved through the HIF-2α-mediated upregulation of endogenous erythropoietin (EPO) production in the kidneys and liver.

Quantitative Data on Erythropoietic Parameters

The following tables summarize the changes in key erythropoietic and iron metabolism parameters observed in clinical trials of this compound in patients with anemia of chronic kidney disease (CKD).

Table 1: Change in Hemoglobin (Hb) Levels

| Patient Population | Comparator | Mean Change in Hb (g/dL) from Baseline | Study/Analysis |

| Non-Dialysis Dependent (NDD)-CKD | Placebo | This compound: +1.43 (95% CI: 1.17 to 1.68) | Meta-analysis[6] |

| NDD-CKD | Placebo | This compound: +2.08 (SMD, 95% CI: 1.23 to 2.93) | Meta-analysis[7] |

| Dialysis-Dependent (DD)-CKD | Epoetin alfa | This compound: +0.39 (SD 0.93) vs. Epoetin alfa: -0.09 (SD 0.84) | SIERRAS Study[8] |

| DD-CKD | ESAs | This compound: +0.25 (MD, 95% CI: 0.14 to 0.36) | Meta-analysis[9] |

Table 2: Iron Metabolism Parameters

| Parameter | Patient Population | Comparator | This compound Effect | Study/Analysis |

| Hepcidin | NDD-CKD | Placebo | Significantly decreased (SMD = -1.69, 95% CI: -2.69 to -0.49) | Meta-analysis[7] |

| DD-CKD | ESAs | No significant difference | Meta-analysis[7] | |

| Peritoneal Dialysis | ESAs | Significantly decreased (difference, -20.09 ng/mL; 95% CI, -30.26 to -9.92) | Real-world study[10] | |

| Ferritin | NDD-CKD | Placebo | Significantly decreased (SMD = -0.51, 95% CI: -0.72 to -0.3) | Meta-analysis[7] |

| DD-CKD | ESAs | No significant difference | Meta-analysis[11] | |

| Peritoneal Dialysis | ESAs | Significantly lower at 24 weeks (139.5 ± 102.0 ng/mL vs. 209.2 ± 113.1 ng/mL) | Retrospective study[12] | |

| Transferrin Saturation (TSAT) | NDD-CKD | Placebo | Significantly decreased (SMD = -0.41, 95% CI: -0.62 to -0.2) | Meta-analysis[7] |

| DD-CKD | Epoetin alfa | Reductions observed in both groups, with a smaller reduction in the this compound group | SIERRAS Study[8] | |

| Peritoneal Dialysis | ESAs | Significantly decreased from 42.1% to 28.1% at 24 weeks | Retrospective study[12] | |

| Serum Iron | DD-CKD | ESAs | Significantly increased (MD 2.55, 95% CI 1.51 to 3.60) | Meta-analysis[11] |

| Total Iron-Binding Capacity (TIBC) | DD-CKD | ESAs | Significantly increased (MD 6.54, 95% CI 4.50 to 8.59) | Meta-analysis[11] |

| Intravenous Iron Use | DD-CKD | Epoetin alfa | ~40% less in this compound group | SIERRAS Study[8] |

Non-Erythropoietic Effects

HIF stabilization by this compound also influences a range of non-erythropoietic pathways, including angiogenesis, glucose metabolism, and inflammation.

Table 3: Non-Erythropoietic Effects of this compound

| Parameter | Effect | Potential Mechanism | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Preclinical data suggest no meaningful increase in systemic levels. | HIF-1α can regulate VEGF, but the intermittent dosing of this compound may not be sufficient to significantly increase systemic VEGF expression. | [3] |

| Cholesterol | Reduction in total and LDL cholesterol. | The precise mechanism is under investigation but may involve HIF-mediated regulation of lipid metabolism genes. | [4][13] |

| Blood Pressure | Potential for hypertension. | HIF-mediated pathways can influence vascular tone. | [14] |

| Inflammation | May attenuate inflammation. | HIF-1α can modulate the expression of inflammatory cytokines. | [8] |

Experimental Workflows

Experimental Protocols

HIF-1α Stabilization Assay (Western Blot)

Objective: To qualitatively or quantitatively assess the stabilization of the HIF-1α protein in cells or tissues following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture selected cells (e.g., human renal cortical epithelial cells) to desired confluency. Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., cobalt chloride, a hypoxia-mimetic agent) and a negative control (vehicle).

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. To prevent HIF-1α degradation, the lysis buffer can be degassed or supplemented with a PHD inhibitor like dimethyloxalylglycine (DMOG).[15]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

Prolyl Hydroxylase (PHD) Activity Assay

Objective: To measure the enzymatic activity of PHD and assess the inhibitory effect of this compound.

Methodology:

This protocol is based on a colorimetric assay that measures the consumption of the PHD cofactor α-ketoglutarate (α-KG).[16]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM ascorbate, 50 µM FeSO₄).

-

Prepare solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate, and this compound at various concentrations.

-

Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in a strong acid (e.g., 2M HCl).

-

-

Enzymatic Reaction:

-

In a microplate, combine the reaction buffer, recombinant PHD2, and the HIF-1α peptide substrate.

-

Add this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding α-KG.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of α-KG Consumption:

-

Stop the enzymatic reaction by adding the acidic 2,4-DNPH solution. This will derivatize the remaining α-KG to form a colored hydrazone.

-

Add a strong base (e.g., NaOH) to shift the absorbance spectrum of the hydrazone.

-

Measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of α-KG.

-

Calculate the amount of α-KG consumed in each reaction.

-

Determine the inhibitory effect of this compound by comparing the PHD activity in the presence and absence of the inhibitor.

-

Erythropoietin (EPO) and Hepcidin Quantification (ELISA)

Objective: To quantify the concentration of EPO and hepcidin in serum or plasma samples.

Methodology:

This protocol outlines the general steps for a sandwich ELISA, which is a common format for commercially available kits.[11][17]

-

Sample Collection and Preparation:

-

Collect whole blood and process to obtain serum or plasma.

-

Store samples at -80°C until use.

-

Thaw samples on ice before the assay.

-

-

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for human EPO or hepcidin.

-

Incubate for the time specified in the kit protocol (typically 1-2 hours) at 37°C or room temperature.

-

Wash the wells several times with the provided wash buffer to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for a different epitope on the target protein.

-

Incubate as specified in the protocol.

-

Wash the wells.

-

Add streptavidin-HRP conjugate.

-

Incubate as specified.

-

Wash the wells.

-

Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of EPO or hepcidin in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound represents a novel therapeutic approach to managing anemia in CKD by harnessing the body's own physiological response to hypoxia. Its mechanism of action, centered on the stabilization of HIF-α, leads to a coordinated increase in erythropoiesis and improved iron availability. The quantitative data from clinical trials demonstrate its efficacy in increasing hemoglobin levels and modulating iron metabolism. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of HIF stabilization. Further research into the non-erythropoietic effects of this compound will continue to elucidate the full therapeutic potential of this class of drugs.

References

- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The HIFα-Stabilizing Drug this compound Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitor this compound (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]

- 11. denovobiolabs.com [denovobiolabs.com]

- 12. fn-test.com [fn-test.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Hypoxia-inducible factor upregulation by this compound attenuates drug reward by altering brain iron homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Anemia: A Technical Guide to the Expanding Therapeutic Landscape of Roxadustat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has been approved for the treatment of anemia associated with chronic kidney disease. Its mechanism of action, which involves the stabilization of HIF-α subunits, leads to a coordinated erythropoietic response. However, the pleiotropic effects of HIF stabilization suggest a therapeutic potential for this compound far beyond the correction of anemia. This technical guide explores the burgeoning preclinical and clinical evidence for this compound's applications in a range of non-anemic conditions, including inflammatory diseases, ischemia-reperfusion injury, fibrotic disorders, and metabolic dysregulation. We provide a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways that underpin these novel therapeutic avenues.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound, by inhibiting PHD enzymes, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. While the stimulation of erythropoietin (EPO) production is the most well-known downstream effect, HIF-1α activation also modulates a wide array of cellular processes, including inflammation, angiogenesis, metabolism, and cell survival.[1]

dot digraph "Roxadustat_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Core Mechanism of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PHD [label="PHD Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; HIF_alpha [label="HIF-α", fillcolor="#34A853", fontcolor="#FFFFFF"]; VHL [label="VHL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HIF_beta [label="HIF-β (ARNT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF_complex [label="HIF-α/HIF-β\nComplex", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRE [label="Hypoxia-Response\nElements (HREs)"]; Target_Genes [label="Target Gene\nTranscription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Pleiotropic Cellular Responses\n(Inflammation, Angiogenesis, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];